2-Cyano-2-hydroxyiminoacetamide;pyridine
Description
2-Cyano-2-hydroxyiminoacetamide (IUPAC: (2Z)-2-cyano-2-hydroxyiminoacetamide) is a nitrile-containing acetamide derivative with a hydroxyimino functional group. Its molecular formula is C₃H₄N₃O₂ (molecular weight: 114.08 g/mol). This compound is characterized by a central carbon atom substituted with a cyano (-CN) group and a hydroxyimino (=N-OH) group, adjacent to an acetamide (-CONH₂) moiety.
Properties
CAS No. |
106645-75-4 |
|---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-cyano-2-hydroxyiminoacetamide;pyridine |
InChI |
InChI=1S/C5H5N.C3H3N3O2/c1-2-4-6-5-3-1;4-1-2(6-8)3(5)7/h1-5H;8H,(H2,5,7) |
InChI Key |
GNQPEBMDOIZSLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C(#N)C(=NO)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Cyanoacetamide (C₃H₄N₂O)
- Structural Differences: Lacks the hydroxyimino group, replacing it with a hydrogen atom.
- Physical Properties :
- Chemical Reactivity: Participates in Knoevenagel condensations due to its active methylene group. Less polar than 2-cyano-2-hydroxyiminoacetamide due to the absence of the hydroxyimino group.
- Biological Activity : Used as a synthetic intermediate; exhibits mild toxicity in biological systems .
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (C₂₃H₁₈N₃OS)
- Structural Differences : Contains a pyridine core with styryl substituents and a thioacetamide group.
- Physical Properties: Molecular weight: 392.48 g/mol. Solubility: Likely soluble in organic solvents (e.g., DMSO, ethanol) due to aromatic and hydrophobic styryl groups .
- Synthetic Utility : Synthesized via nucleophilic substitution of 4,6-distyrylpyridin-2(1H)-thione with chloroacetamide .
N-Substituted Imidazo[1,2-a]pyridin-2-yl-acetamides
- Structural Differences : Fused imidazo-pyridine ring system with acetamide substituents.
- Physical Properties :
- Biological Activity : Explored for antimicrobial and anticancer applications due to their structural resemblance to bioactive heterocycles .
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
Pyridine-based analogs (e.g., thioacetamide derivatives) require multi-step reactions involving nucleophilic substitutions and cyclizations .
Spectroscopic Characterization: The hydroxyimino group in 2-cyano-2-hydroxyiminoacetamide is identifiable via IR (N-O stretch ~900 cm⁻¹) and ¹H-NMR (δ ~10–12 ppm for -OH) .
Toxicity and Safety: Limited toxicological data exist for 2-cyano-2-hydroxyiminoacetamide, but related compounds (e.g., 2-cyanoacetamide) show low acute toxicity .
Preparation Methods
Synthesis of 2-Cyano-2-hydroxyiminoacetamide
Nitrite-Mediated Oxime Formation
The foundational method for synthesizing 2-cyano-2-hydroxyiminoacetamide involves the reaction of 2-cyanoacetamide with nitrite salts under controlled acidic conditions. As detailed in US Patent 3,919,284, sodium nitrite reacts with 2-cyanoacetamide in an aqueous-methanol solvent (50–100% water) at 30–60°C to form the target compound. The critical innovation lies in using a sub-stoichiometric amount of acid (0.1–0.5 moles per mole of nitrite), which suppresses decomposition and avoids excessive neutralization waste. For example, reacting 420 parts of 2-cyanoacetamide with 363 parts of sodium nitrite in 700 parts of water at 50°C yields a 90% conversion to the sodium salt.
Reaction Conditions and Optimization
- Solvent Composition : A 50:50 water-methanol mixture enhances solubility while preventing side reactions.
- Oxygen Exclusion : Nitrogen blanketing minimizes nitrous acid decomposition.
- pH Control : Maintaining pH 4–5 during the reaction ensures a stable equilibrium between the free oxime and its salt. Post-reaction adjustment to pH 7–9 with NaOH isolates the sodium salt, whereas acidification to pH 2 precipitates the free oxime.
Derivatization to Pyridine Compounds
Cyclization with Malononitrile and Ethyl Cyanoacetate
Pyridine derivatives are synthesized via cyclocondensation of 2-cyano-2-hydroxyiminoacetamide with reagents such as malononitrile or ethyl cyanoacetate. A Sciendo study demonstrates that reacting 2-cyano-N-(thiazol-2-yl)acetamide with malononitrile in ethanol under reflux forms pyridine derivatives (e.g., compound 15a) through a Knoevenagel-cyclization cascade.
Mechanism and Substituent Effects
Alkylation and Acylation Pathways
The sodium salt of 2-cyano-2-hydroxyiminoacetamide undergoes direct alkylation without isolation. For instance, dimethyl sulfate (1.5 equivalents) at pH 7–8 and 40°C introduces methoxyimino groups, yielding 2-cyano-2-methoxyiminoacetamide. This one-pot methodology is scalable and avoids intermediate purification.
Comparative Analysis of Methodologies
Yield and Purity Considerations
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nitrite/Acid (Patent) | 90 | 95 | Low acid waste, high scalability |
| Resin-Mediated (Patent) | 88 | 93 | Corrosion-free |
| Malononitrile Cyclization | 75* | 85* | Structural diversity |
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